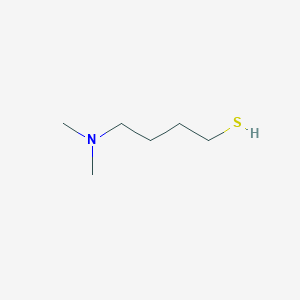

4-(Dimethylamino)butane-1-thiol

Description

Contextual Significance of Aminothiols in Contemporary Chemistry

Aminothiols are a class of organic compounds that feature both an amino (-NH2, -NHR, or -NR2) and a thiol (-SH) group. This dual functionality imparts a unique set of chemical properties, making them valuable building blocks and versatile ligands in numerous areas of chemical research.

The thiol group is known for its ability to form strong bonds with metal ions, particularly soft metals, making aminothiols excellent ligands in coordination chemistry. This property is leveraged in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. nih.govnih.gov The presence of the amino group, a Lewis base, can further influence the coordination environment and the resulting properties of the metal complexes.

In the realm of materials science, the reactivity of the thiol group allows for its participation in "click" chemistry reactions, such as thiol-ene additions. nih.govresearchgate.net This enables the straightforward functionalization of polymers and other materials, imparting new properties or allowing for the attachment of other molecules. nih.govresearchgate.net

Furthermore, in the field of chemical biology, aminothiols are of interest for their potential role in bioconjugation and as components of radioprotective agents. nih.gov The thiol group can mimic the reactivity of cysteine residues in proteins, while the amino group can be tailored to influence solubility and biological interactions.

Overview of Research Trajectories for 4-(Dimethylamino)butane-1-thiol

Direct and detailed research on 4-(Dimethylamino)butane-1-thiol is limited in publicly accessible literature. However, based on its structural features—a primary thiol at one end of a four-carbon chain and a tertiary dimethylamino group at the other—we can infer its potential research trajectories.

The presence of both a soft thiol donor and a harder amino donor suggests its utility as a chelating ligand for a variety of metal ions. Research in this area would likely explore the synthesis and characterization of coordination complexes with transition metals, investigating the influence of the dimethylamino group on the complex's structure, stability, and potential catalytic activity.

Given the reactivity of the thiol group, another research avenue would be its use as a surface modification agent. It could be employed to functionalize nanoparticles or surfaces, with the dimethylamino group providing a site for further reactions or influencing the surface properties, such as hydrophilicity and charge.

While no specific studies have been identified, its structure as an aminothiol (B82208) makes it a candidate for investigation in areas such as the development of novel radioprotectors or as a precursor in the synthesis of more complex molecules with potential biological activity. A key first step in any of these research directions would be the development and optimization of a scalable synthesis route for this specific compound. A potential synthetic pathway could involve the conversion of a precursor like 4-(N,N-dimethylamino)-butyraldehyde to the corresponding thiol.

Physicochemical Properties of 4-(Dimethylamino)butane-1-thiol

| Property | Value | Source |

| Molecular Formula | C6H15NS | nih.gov |

| Molecular Weight | 133.26 g/mol | nih.gov |

| CAS Number | 83785-27-7 | nih.gov |

Interactive Data Table: Compound Identifiers Use the search bar to filter the table.

| Compound Name/Identifier |

|---|

| 4-(Dimethylamino)butane-1-thiol |

| 4-(N,N-dimethylamino)-butyraldehyde |

| Cysteine |

| Amine |

| Thiol |

Structure

3D Structure

Properties

Molecular Formula |

C6H15NS |

|---|---|

Molecular Weight |

133.26 g/mol |

IUPAC Name |

4-(dimethylamino)butane-1-thiol |

InChI |

InChI=1S/C6H15NS/c1-7(2)5-3-4-6-8/h8H,3-6H2,1-2H3 |

InChI Key |

BFOCABWAUPCJFR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCCS |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 4 Dimethylamino Butane 1 Thiol

Established Synthetic Pathways to 4-(Dimethylamino)butane-1-thiol

Established synthetic routes to 4-(dimethylamino)butane-1-thiol typically commence from readily available and economically viable precursors. These pathways are characterized by sequential reactions that first construct the aminobutyl backbone and then introduce the thiol group, or vice versa.

One of the most common starting materials for the synthesis of 4-(dimethylamino)butane-1-thiol is 4-chloro-1-butanol (B43188) . This precursor already contains the four-carbon chain and a hydroxyl group that can be converted into a thiol, as well as a halogen that can be displaced by a dimethylamino group. A typical synthetic sequence might involve the initial reaction of 4-chloro-1-butanol with a thiolating agent, followed by amination. A patent describes a process starting with 4-chloro-1-butanol, which is first oxidized to 4-chlorobutyraldehyde. This intermediate then undergoes acetalization and subsequent aminolysis with dimethylamine (B145610) to yield 4-(N,N-dimethylamino)-butyraldehyde dimethyl acetal, a key precursor that can be further converted to the target thiol. google.com The initial 4-chloro-1-butanol can be prepared by the ring-opening of tetrahydrofuran (B95107) with hydrogen chloride. prepchem.comgoogle.com

Alternatively, synthesis can begin with 1,4-diaminobutane derivatives . In this approach, one of the amino groups is first protected, and the other is dimethylated. The protected amino group is then deprotected and converted into a thiol. For instance, N,N'-diacetyl-1,4-diaminobutane can be selectively hydrolyzed and subsequently modified. google.com Another route involves the Gabriel synthesis, where phthalimide (B116566) is used to protect the amino group. A patent outlines a method starting from 1,4-dibromobutane, which reacts with potassium phthalimide, followed by reaction with methylamine (B109427) and hydrochloric acid to produce 1,4-butanediamine. google.com This can then be selectively dimethylated and converted to the thiol.

A general overview of a multi-step synthesis is the logical design of a sequence of reactions to transform a starting material into a desired product. libretexts.org This often involves retrosynthetic analysis, where the target molecule is conceptually broken down into simpler precursors. libretexts.org

The introduction of the thiol (-SH) group is a critical step in the synthesis of 4-(dimethylamino)butane-1-thiol. Several methods are available, each with its own advantages and limitations. researchgate.net The choice of method often depends on the nature of the substrate and the need to protect other functional groups, such as the dimethylamino group.

One common strategy involves the use of thiourea (B124793) . The starting material, typically an alkyl halide like 4-chloro-N,N-dimethylbutan-1-amine, is reacted with thiourea to form an isothiouronium salt. This salt is then hydrolyzed, usually under basic conditions, to yield the corresponding thiol. This method is advantageous because the isothiouronium salt is often a stable, crystalline intermediate that can be purified before hydrolysis.

Another widely used method is the reaction with thioacetic acid . The alkyl halide is reacted with thioacetate (B1230152) anion to form a thioester. The thioester is then hydrolyzed under acidic or basic conditions to liberate the free thiol. This method is generally high-yielding and reliable.

The use of protecting groups for the thiol function is also a common strategy, especially in multi-step syntheses. researchgate.net For example, a trityl group can be used to protect the thiol. A general two-step process involves the esterification with S-trityl protected thioacetic acid, followed by the removal of the trityl protecting group to yield the final thiol. nih.gov

Other methods for thiol introduction include the reduction of disulfides, sulfonyl chlorides, or the ring-opening of thiiranes. mdpi.com For instance, a suitable disulfide precursor could be reduced with an appropriate reducing agent to give two equivalents of the thiol.

Development of Novel and Green Synthetic Approaches

In recent years, there has been a significant push towards the development of more environmentally friendly or "green" synthetic methods in chemistry. nih.gov These approaches aim to reduce waste, use less hazardous solvents and reagents, and improve energy efficiency. nih.gov For the synthesis of aminothiols like 4-(dimethylamino)butane-1-thiol, these principles can be applied to several steps of the synthetic sequence.

One area of focus is the use of greener solvents . Traditional organic solvents can be replaced with more benign alternatives such as water, ethanol (B145695), or ethyl lactate (B86563). nih.govresearchgate.net For example, some thiol coupling reactions to form disulfides, which can be precursors to thiols, have been shown to proceed efficiently in ethyl lactate without the need for a catalyst. researchgate.net Similarly, some syntheses of 2-aminothiophenes have been successfully carried out in water. nih.gov

Catalyst development is another key aspect of green chemistry. The use of non-toxic, reusable catalysts can significantly improve the environmental profile of a synthesis. Organocatalysts, for example, are an attractive alternative to metal-based catalysts. nih.gov Photocatalytic methods, which use visible light as a sustainable energy source, are also being explored for the synthesis of sulfur-containing compounds. acs.org A photocatalytic oxidative radical addition has been developed for the synthesis of α-keton thiol esters from thioic acids and alkenes, using an organic photocatalyst and oxygen as a green oxidant. acs.org

Solvent-free reactions represent another green approach. nih.gov By eliminating the solvent, waste is minimized, and purification can be simplified. Microscale, solventless Diels-Alder reactions have been developed for the synthesis of thiol sensors. nih.gov

Optimization of Reaction Conditions and Yields in Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction time and cost. prismbiolab.com This is an iterative process that involves systematically varying parameters such as temperature, solvent, catalyst, and reactant stoichiometry. prismbiolab.comrsc.org

For the synthesis of 4-(dimethylamino)butane-1-thiol, key reactions to optimize include the amination step and the thiol introduction step. For instance, in an amidation reaction, varying the base and temperature can have a significant impact on the yield. researchgate.net In one study, the use of different organic bases with varying pKa values was shown to dramatically affect the reaction rate and yield. researchgate.net

The table below illustrates a hypothetical optimization of a reaction step, showing how changes in conditions can affect the outcome.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | Toluene | 80 | 24 | 15 |

| 2 | Catalyst A | Toluene | 80 | 12 | 65 |

| 3 | Catalyst B | Toluene | 80 | 12 | 80 |

| 4 | Catalyst B | Dioxane | 80 | 12 | 75 |

| 5 | Catalyst B | Toluene | 100 | 6 | 92 |

Modern approaches to reaction optimization include Design of Experiments (DoE) , a statistical method for systematically exploring the effects of multiple variables simultaneously, and automated self-optimization systems that use real-time analysis to guide the reaction towards optimal conditions. prismbiolab.comrsc.org The optimization of the synthesis of 2-aminothiazole (B372263) involved investigating the amount of nanocatalyst, the influence of temperature, and the solvent. researchgate.net

Advanced Purification and Isolation Techniques for Research-Grade Material

Obtaining research-grade 4-(dimethylamino)butane-1-thiol, which typically implies high purity (>95%), requires effective purification and isolation techniques. google.com The presence of both a basic amino group and a reactive thiol group can present challenges, such as oxidation of the thiol to a disulfide.

Chromatographic methods are among the most powerful tools for purification. Column chromatography on silica (B1680970) gel is a standard technique, often used to separate the target compound from byproducts and unreacted starting materials. mdpi.com For aminothiols, specialized chromatographic methods can be particularly effective. Covalent chromatography using a thiopropyl resin can selectively capture thiol-containing molecules, which are then eluted by a reducing agent. gbiosciences.comReversed-phase high-performance liquid chromatography (HPLC) is another powerful technique, especially after derivatization of the thiol group to a more stable and easily detectable form. acs.org The use of a thiol silica gel column has been reported for the purification of antimony, which could potentially be adapted for thiol-containing organic molecules. rsc.org

Ion-exchange chromatography is well-suited for the purification of compounds containing ionizable groups like the amino group in 4-(dimethylamino)butane-1-thiol. google.comresearchgate.net By passing a solution of the crude product through an ion-exchange resin, the aminothiol (B82208) can be selectively retained and then eluted with a solution of appropriate pH or ionic strength. google.com

Other purification techniques include distillation , particularly for volatile liquids, and recrystallization for solid compounds. Given that 4-(dimethylamino)butane-1-thiol is likely a liquid at room temperature, vacuum distillation could be a viable purification method.

To prevent oxidation of the thiol during purification and storage, it is often necessary to work under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents. gbiosciences.com The addition of antioxidants can also be beneficial.

Coordination Chemistry and Ligand Properties of 4 Dimethylamino Butane 1 Thiol

Ligand Design Principles and Chelation Characteristics

4-(Dimethylamino)butane-1-thiol possesses two potential donor atoms: a soft thiol sulfur atom and a hard tertiary amine nitrogen atom. The presence of both a soft and a hard donor site classifies it as a hybrid or bidentate N,S ligand. The design of such ligands is often aimed at creating specific coordination environments around a metal center, influencing its electronic properties and reactivity.

The chelation characteristics of 4-(Dimethylamino)butane-1-thiol are predicted to be dominated by its ability to form a stable seven-membered chelate ring upon coordination to a metal center. The formation of a chelate ring, a process known as the chelate effect, significantly enhances the thermodynamic stability of the resulting complex compared to complexes with monodentate ligands of similar donor strength. This increased stability is primarily due to a favorable entropy change upon chelation. acs.org

The flexibility of the butane (B89635) backbone in 4-(Dimethylamino)butane-1-thiol would allow the ligand to accommodate the preferred coordination geometries of various metal ions. The nitrogen and sulfur atoms are separated by a four-carbon chain, which provides sufficient flexibility for the ligand to adopt a conformation that minimizes steric strain within the chelate ring.

Table 1: Predicted Chelation Characteristics of 4-(Dimethylamino)butane-1-thiol

| Feature | Predicted Characteristic | Rationale |

| Donor Atoms | Nitrogen (hard), Sulfur (soft) | Presence of dimethylamino and thiol functional groups. |

| Chelate Ring Size | 7-membered | Coordination via both N and S atoms. |

| Ligand Type | Bidentate, N,S-chelating | Contains two distinct donor atoms capable of binding to a single metal ion. |

| Flexibility | High | The four-carbon chain allows for conformational adjustments to suit various metal ion geometries. |

| Chelate Effect | Strong | Formation of a stable ring structure enhances complex stability. acs.org |

Synthesis and Characterization of Metal Complexes

While specific synthetic procedures for metal complexes of 4-(Dimethylamino)butane-1-thiol are not reported in the literature, general methods for the synthesis of complexes with aminothiol (B82208) ligands can be applied. These typically involve the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the nature of the resulting complex.

Transition metals, with their partially filled d-orbitals, are expected to form a wide range of complexes with 4-(Dimethylamino)butane-1-thiol. Thiolate ligands are known to be excellent ligands for soft transition metals. wikipedia.org The coordination of the thiol group is often accompanied by deprotonation to form a thiolate, which is a stronger donor.

The synthesis of transition metal complexes would likely proceed by reacting a transition metal salt (e.g., chlorides, acetates, or nitrates of copper(II), nickel(II), zinc(II), etc.) with 4-(Dimethylamino)butane-1-thiol in a solvent like ethanol (B145695) or methanol. sioc-journal.cn The resulting complexes could be characterized by various spectroscopic techniques, including infrared (IR) and UV-Vis spectroscopy, as well as magnetic susceptibility measurements to determine their geometry and electronic structure. sioc-journal.cnresearchgate.net For instance, a square planar or tetrahedral geometry might be expected for Ni(II) and Cu(II) complexes, depending on the ligand field strength and steric factors. sioc-journal.cnresearchgate.net

Main group metals, particularly the heavier p-block elements like lead(II) and tin(II), also form stable complexes with thiol-containing ligands. nih.gov The interactions are often governed by the Hard and Soft Acid and Base (HSAB) principle, which predicts that soft acids (like Pb²⁺) will prefer to bind to soft bases (like the thiol sulfur). nih.gov The synthesis of main group metal complexes would follow similar procedures to those for transition metals, with the potential for different coordination numbers and geometries. The study of such complexes is of interest due to their potential applications in various fields, including materials science and medicine. sioc-journal.cn

Structural Elucidation and Bonding Analysis in Coordination Compounds

In the absence of experimental data for this specific ligand, predictions about the bonding can be made. The M-S bond is expected to have significant covalent character, especially with soft transition metals. The M-N bond character would depend on the nature of the metal ion.

Spectroscopic techniques would also be crucial for structural elucidation.

Infrared (IR) Spectroscopy: The disappearance of the S-H stretching vibration (typically around 2550-2600 cm⁻¹) upon coordination would indicate the deprotonation of the thiol group to a thiolate. Shifts in the C-N stretching vibrations would provide evidence for the coordination of the nitrogen atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be invaluable for characterizing diamagnetic complexes in solution. Shifts in the resonances of the protons and carbons adjacent to the donor atoms upon coordination would confirm the binding of the ligand to the metal center.

UV-Vis Spectroscopy: For complexes of transition metals with d-d electronic transitions, UV-Vis spectroscopy would provide information about the coordination geometry and the ligand field strength.

Role of 4-(Dimethylamino)butane-1-thiol in Organometallic Systems

Organometallic compounds are defined by the presence of at least one direct metal-carbon bond. While 4-(Dimethylamino)butane-1-thiol itself does not form a direct metal-carbon bond, it can act as an ancillary ligand in organometallic systems. In such systems, the N,S-chelate would occupy two coordination sites on the metal, influencing the stability and reactivity of the organometallic fragment.

For example, in catalytic cycles involving organometallic intermediates, the electronic and steric properties of the ancillary ligands play a crucial role. The dimethylamino group of 4-(Dimethylamino)butane-1-thiol is an electron-donating group, which would increase the electron density on the metal center. This could, in turn, affect the rates of key steps in a catalytic cycle, such as oxidative addition and reductive elimination. The flexible butane backbone could also allow for dynamic coordination behavior, potentially opening up a coordination site for substrate binding during a catalytic reaction.

Applications of 4 Dimethylamino Butane 1 Thiol in Advanced Materials Science and Catalysis

Integration into Self-Assembled Monolayers (SAMs)

Self-Assembled Monolayers (SAMs) are highly organized, single-molecule-thick layers that spontaneously form on solid substrates. rsc.org The use of 4-(Dimethylamino)butane-1-thiol as a molecular building block for SAMs allows for the precise engineering of surface properties at the nanoscale.

Surface Modification and Functionalization Strategies

The primary strategy for employing 4-(Dimethylamino)butane-1-thiol involves its strong affinity for noble metal substrates. The thiol group readily chemisorbs onto surfaces like gold, silver, copper, and palladium, forming a stable and organized monolayer. northwestern.edu This process effectively alters the substrate's surface chemistry.

The terminal dimethylamino group provides a versatile platform for further functionalization. This amine group can be protonated in acidic conditions, introducing a positive charge to the surface. This property makes the surface responsive to changes in pH. The amine can also act as a coordination site for metal ions or as a reactive handle for attaching other molecules, such as biomolecules for sensor applications. nih.gov

Mechanism of Thiol Adsorption and Ordering on Substrates

The formation of a 4-(Dimethylamino)butane-1-thiol SAM on a gold substrate is a well-studied process that occurs in distinct stages. mdpi.com

Physisorption and Chemisorption: Initially, the thiol molecules rapidly adsorb onto the gold surface from a solution. This is driven by the strong, favorable interaction between the sulfur atom of the thiol group and the gold surface, leading to the formation of a gold-thiolate bond. researchgate.net In this early phase, the molecules are often in a disordered, "lying-down" state.

Ordering and Self-Assembly: Over time, a reorganization process occurs. The molecules arrange themselves to maximize the attractive van der Waals forces between their butyl chains. This causes the molecules to adopt a more upright, tilted orientation, resulting in a densely packed and well-ordered monolayer. mdpi.com The final structure is a quasi-crystalline film that coats the substrate.

The stability of these monolayers can be influenced by the quality of the substrate, with nanostructured gold surfaces potentially offering enhanced stability due to a higher density of high-energy binding sites like steps and adatoms. acs.org

Table 1: Key Characteristics of Thiol Adsorption on Gold Substrates

| Feature | Description |

| Driving Force | Strong covalent-like bond formation between sulfur and gold atoms. researchgate.net |

| Initial Stage | Rapid adsorption leading to a disordered, low-density molecular phase. mdpi.com |

| Final Stage | Slower reorganization into a densely packed, ordered monolayer. mdpi.com |

| Molecular Orientation | Typically tilted alkyl chains to maximize intermolecular van der Waals forces. |

| Bonding Nature | The interaction is a complex chemisorption process, often described as a gold-thiolate (Au-S) bond. researchgate.net |

Tailoring Surface Properties for Specific Research Demands

The true utility of 4-(Dimethylamino)butane-1-thiol SAMs lies in the ability to fine-tune surface characteristics for specific applications. The dimethylamino group is central to this tailorability.

pH-Responsiveness: The terminal amine can be protonated or deprotonated by changing the pH of the surrounding environment. At low pH, the surface becomes positively charged, while at higher pH, it is neutral. This switchable charge can be used to control surface wettability (hydrophilicity/hydrophobicity) or to modulate the adhesion and release of charged molecules and nanoparticles.

Bio-interfaces: The charged or neutral surface can be used to control the interaction with biological entities. For example, amine-terminated SAMs can serve as a foundation for immobilizing negatively charged DNA or specific proteins, a critical step in the development of biosensors and biocompatible coatings. nih.gov

Patterning: Using techniques like microcontact printing, SAMs of 4-(Dimethylamino)butane-1-thiol can be patterned onto a surface, creating regions with different chemical functionalities. This allows for the precise spatial control of surface properties, which is valuable in creating templates for cell culture or in microfluidic devices.

Role in Polymer Chemistry and Macromolecular Engineering

Beyond surface science, 4-(Dimethylamino)butane-1-thiol is a valuable component in the synthesis of advanced polymers and complex macromolecular structures.

Utilization in Thiol-Ene/Yne Click Chemistry for Polymer Synthesis

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. The thiol-ene reaction, a prime example of click chemistry, involves the radical-mediated addition of a thiol (-SH) to an alkene (-C=C-), or "ene". researchgate.netrsc.org

4-(Dimethylamino)butane-1-thiol is an ideal candidate for these reactions. It can be efficiently "clicked" onto polymers that have pendant alkene or alkyne ("yne") groups. science.govrsc.org This provides a straightforward method for post-polymerization functionalization, allowing for the precise introduction of dimethylamino groups into a pre-existing polymer chain. researchgate.net Alternatively, it can be used as a co-monomer in polymerizations with multi-ene or multi-yne molecules to create cross-linked polymer networks with integrated amine functionality. nih.gov

Table 2: Features of Thiol-Ene Click Chemistry

| Feature | Description |

| Reaction Type | Radical-mediated addition of a thiol to an alkene. researchgate.net |

| Initiation | Often initiated by UV light (photo-initiated). researchgate.net |

| Efficiency | High reaction rates and yields with minimal side products. rsc.org |

| Versatility | Tolerant of a wide variety of functional groups and reaction conditions. nih.gov |

| Application | Used for polymer synthesis, modification, and surface functionalization. science.govresearchgate.net |

Development of Functional Polymers and Networks

The incorporation of the dimethylamino moiety from 4-(Dimethylamino)butane-1-thiol imparts valuable properties to the resulting polymers.

pH-Responsive Polymers: Polymers containing these amine groups exhibit "smart" behavior, responding to changes in environmental pH. In acidic solutions, the protonated amine groups can cause the polymer to swell or become more soluble, while in basic conditions, the polymer may shrink or precipitate. This behavior is sought after for applications in controlled drug delivery systems and sensors.

Polycationic Materials: The tertiary amine can be chemically modified through quaternization to carry a permanent positive charge. The resulting polymers, known as polycations, are effective at complexing with negatively charged molecules like DNA and RNA, making them promising candidates for gene delivery vectors.

Functional Networks and Hydrogels: When used as a cross-linker or functional monomer in the creation of polymer networks, 4-(Dimethylamino)butane-1-thiol can influence the mechanical and chemical properties of the bulk material. The resulting hydrogels can exhibit pH-dependent swelling behavior, which is useful for creating soft actuators or materials for regenerative medicine.

Catalytic Applications of 4-(Dimethylamino)butane-1-thiol and Its Derivatives

The presence of both a Lewis basic amine and a potentially reactive thiol group within the same molecule makes 4-(Dimethylamino)butane-1-thiol a candidate for various catalytic strategies. These include organocatalysis, where the molecule itself facilitates reactions, and metal-ligand catalysis, where it acts as a ligand to a catalytically active metal center.

Organocatalysis Mediated by the Amine or Thiol Functionality

Bifunctional organocatalysts, which contain two distinct functional groups that can act in concert, have become a significant area of research in organic synthesis. The amine and thiol groups in aminothiols can work synergistically to activate both electrophiles and nucleophiles in a reaction. While specific research on 4-(Dimethylamino)butane-1-thiol as an organocatalyst is not extensively documented, the principles of bifunctional aminothiol (B82208) catalysis provide a framework for its potential applications. The tertiary amine can act as a Brønsted or Lewis base, while the thiol group can participate in nucleophilic catalysis, for instance, through the formation of a transient thioether intermediate.

Development of Chemosensors and Molecular Probes

The development of chemosensors, molecules designed to detect and signal the presence of specific chemical species, is a burgeoning field. The design of such sensors often relies on the principle of a receptor unit that selectively interacts with the target analyte and a signaling unit that produces a detectable response, such as a change in color or fluorescence.

Mechanisms of Action in Sensor Development

Fluorescent probes for detecting thiols often utilize the nucleophilic nature of the thiol group to trigger a change in the fluorescence of the probe molecule. mdpi.com These mechanisms can involve nucleophilic addition, substitution, or cleavage of certain bonds within the probe. mdpi.com For instance, a common strategy involves the Michael addition of a thiol to an electron-deficient double bond, which can lead to a significant change in the fluorescence of the molecule. While these probes are designed to detect thiols, the inverse concept, where a thiol-containing molecule like 4-(Dimethylamino)butane-1-thiol is used to construct a sensor for other species, is also plausible. The amine group could act as a receptor for an analyte, and this binding event could modulate the reactivity or electronic properties of the thiol group, leading to a detectable signal.

Contributions to Corrosion Inhibition Research

The protection of metals from corrosion is of immense industrial importance. Organic molecules, particularly those containing heteroatoms like nitrogen and sulfur, are often effective corrosion inhibitors. These molecules can adsorb onto the metal surface, forming a protective layer that prevents corrosive agents from reaching the metal.

Research has shown that pyrazolone-sulfonamide hybrids can act as effective corrosion inhibitors for mild steel in acidic environments like 1 M HCl. nih.gov The inhibition efficiency of these compounds increases with their concentration, reaching up to 95.17% at 500 ppm. nih.gov The adsorption of these inhibitors on the steel surface typically follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. Similarly, 1,4-Benzothiazine derivatives have been shown to achieve corrosion inhibition efficiencies of up to 98% for carbon steel in 15% HCl, also acting as mixed-type inhibitors and following the Langmuir adsorption model.

While specific studies on 4-(Dimethylamino)butane-1-thiol are not prevalent, the presence of both a nitrogen and a sulfur atom in its structure makes it a strong candidate for a corrosion inhibitor. The lone pair of electrons on the nitrogen and sulfur atoms can coordinate with the vacant d-orbitals of iron atoms on the steel surface, leading to strong adsorption. The dimethylamino group would likely enhance its solubility and effectiveness in acidic media. The principles observed with other sulfur and nitrogen-containing organic inhibitors provide a solid foundation for the expected performance of 4-(Dimethylamino)butane-1-thiol in this application.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Spectroscopic Methods for Structural Confirmation and Purity Assessment

Spectroscopic techniques are indispensable for providing detailed information about the molecular structure of 4-(Dimethylamino)butane-1-thiol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds. Both ¹H and ¹³C NMR provide specific details about the carbon-hydrogen framework of 4-(Dimethylamino)butane-1-thiol.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the protons of 4-(Dimethylamino)butane-1-thiol would exhibit distinct signals corresponding to their unique chemical environments. The six protons of the two methyl groups attached to the nitrogen atom would appear as a singlet, being chemically equivalent. The protons of the butyl chain would present as multiplets, with their chemical shifts and coupling patterns determined by their proximity to the electron-withdrawing dimethylamino and thiol groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in 4-(Dimethylamino)butane-1-thiol gives rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their local electronic environment. For instance, the carbons closer to the nitrogen and sulfur atoms would resonate at different fields compared to the other methylene (B1212753) carbons in the chain. The carbon atoms of the dimethylamino group would also have a characteristic chemical shift. oregonstate.eduresearchgate.netnih.govdocbrown.info

Interactive Data Table: Predicted NMR Chemical Shifts for 4-(Dimethylamino)butane-1-thiol

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N(CH₃)₂ | Singlet | ~45 |

| N-CH₂ | Multiplet | ~60 |

| CH₂-CH₂-N | Multiplet | ~25-30 |

| CH₂-CH₂-S | Multiplet | ~25-30 |

| S-CH₂ | Multiplet | ~25 |

| SH | Triplet | - |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly useful for identifying the functional groups present in 4-(Dimethylamino)butane-1-thiol.

IR Spectroscopy: The IR spectrum of this compound would be expected to show a characteristic absorption band for the S-H stretching vibration of the thiol group, typically in the region of 2550-2600 cm⁻¹. The C-N stretching vibration of the dimethylamino group would also be observable, usually in the 1000-1250 cm⁻¹ range. Additionally, various C-H stretching and bending vibrations from the butyl chain and methyl groups would be present.

Raman Spectroscopy: Raman spectroscopy can also detect the S-H and C-S stretching vibrations, which are often weak in the IR spectrum but can produce stronger signals in the Raman spectrum. The symmetric C-N stretching of the dimethylamino group is also typically Raman active.

Interactive Data Table: Characteristic Vibrational Frequencies for 4-(Dimethylamino)butane-1-thiol

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| S-H Stretch | 2550-2600 | IR, Raman |

| C-H Stretch (Aliphatic) | 2850-2960 | IR, Raman |

| C-N Stretch | 1000-1250 | IR, Raman |

| C-S Stretch | 600-700 | IR, Raman |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. chemguide.co.uk

In the mass spectrum of 4-(Dimethylamino)butane-1-thiol, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (133.26 g/mol ). nih.gov High-resolution mass spectrometry can provide the exact mass, confirming the molecular formula C₆H₁₅NS. nih.gov

The fragmentation of the molecular ion provides valuable structural information. chemguide.co.uk A common fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. miamioh.edu For 4-(Dimethylamino)butane-1-thiol, this would lead to the formation of a stable iminium ion. The fragmentation pattern can also reveal the loss of the thiol group or parts of the alkyl chain. researchgate.net

Diffraction and Surface Analysis Techniques for Material Characterization

When 4-(Dimethylamino)butane-1-thiol is used in materials science, for example, to form self-assembled monolayers (SAMs) on surfaces, specialized techniques are required to characterize the resulting material. researchgate.net

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org If a suitable single crystal of 4-(Dimethylamino)butane-1-thiol or a derivative can be grown, X-ray diffraction analysis would provide definitive information about its molecular structure, including bond lengths, bond angles, and conformational details. aalto.finih.govmdpi.com This technique is particularly valuable for understanding intermolecular interactions in the solid state. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. eag.com When 4-(Dimethylamino)butane-1-thiol is used to form a SAM on a substrate like gold, XPS is crucial for confirming the presence of the monolayer and determining its chemical integrity. acs.orgthermofisher.comthermofisher.com

By analyzing the core-level spectra of the constituent elements (Carbon 1s, Nitrogen 1s, and Sulfur 2p), one can verify the presence of the dimethylamino and thiol functionalities on the surface. The binding energies of these core levels are sensitive to the chemical environment of the atoms. For instance, the S 2p spectrum can confirm the formation of a thiolate bond with the gold surface. The N 1s spectrum would confirm the presence and chemical state of the dimethylamino group at the outer surface of the monolayer.

X-ray Diffraction (XRD) for Material Morphology

X-ray Diffraction (XRD) is a powerful, non-destructive technique primarily used to analyze the crystallographic structure of materials. It provides detailed information on the atomic arrangement, crystal phase, and degree of crystallinity. While 4-(Dimethylamino)butane-1-thiol is a liquid at standard conditions and thus lacks the long-range ordered crystal lattice required for XRD analysis in its pure state, the technique is crucial for characterizing its crystalline derivatives or the materials it functionalizes.

In research, 4-(Dimethylamino)butane-1-thiol can be converted into a stable crystalline salt, such as a hydrochloride or hydrobromide salt, which can then be analyzed by single-crystal XRD to unequivocally determine its three-dimensional molecular structure, bond lengths, and bond angles. mdpi.com

Furthermore, XRD is essential when this thiol is used to functionalize other materials, such as nanoparticles or polymers. For instance, if 4-(Dimethylamino)butane-1-thiol were used to create self-assembled monolayers (SAMs) on a gold surface or to functionalize nanoparticles, XRD would be employed to study the resulting material's morphology. acs.org The diffraction patterns can reveal whether the functionalized material is crystalline or amorphous, identify new crystal phases formed, and provide information about the orientation of the molecules on the surface. mdpi.comacs.org In studies of thiol-functionalized polymers, XRD patterns have been used to confirm the amorphous nature of the resulting materials, which is characterized by broad, diffuse peaks rather than sharp, defined ones. mdpi.comnih.gov

Table 1: Application of XRD in Analyzing Thiol-Functionalized Materials

| Analytical Goal | Sample Type | Typical XRD Finding | Reference |

|---|---|---|---|

| Structural Elucidation | Crystalline salt of the thiol | Precise 3D atomic coordinates, bond angles, and crystal lattice parameters. | mdpi.com |

| Phase Identification | Thiol-coated metal oxide nanoparticles | Confirms the crystalline phase of the core nanoparticle (e.g., face-centered cubic) and assesses if the coating alters the structure. | acs.org |

| Crystallinity Assessment | Thiol-functionalized polymers | Determines if the polymer is amorphous (broad hump) or semi-crystalline (sharp peaks on a broad hump). | mdpi.com |

| Surface Characterization | Self-assembled monolayers (SAMs) on a substrate | Provides information on the packing and orientation of the thiol molecules on the surface. | researchgate.net |

Chromatographic and Separation Methods for Research Purity and Analysis

Chromatographic techniques are fundamental for the separation, identification, and quantification of 4-(Dimethylamino)butane-1-thiol, ensuring its purity and analyzing its presence in complex mixtures. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two predominant methods employed for the analysis of aminothiols. nih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment and quantification of aminothiols. metabolomicscentre.ca Due to the fact that simple aliphatic thiols like 4-(Dimethylamino)butane-1-thiol lack a strong native chromophore for UV-Vis detection, a pre-column or post-column derivatization step is typically required. diva-portal.org This step involves reacting the thiol group with a labeling agent to form a derivative that is highly responsive to UV-Vis or fluorescence detectors. diva-portal.orgnih.gov

The analytical process generally involves:

Reduction : If the sample may contain disulfides (the oxidized form of thiols), a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is added to ensure all the analyte is in its thiol form. nih.govakjournals.com

Derivatization : The thiol is reacted with a derivatizing agent. Common reagents for thiols include ortho-phthalaldehyde (OPA) for fluorescence detection, and 1-benzyl-2-chloropyridinium (B76325) bromide (BCPB) or 4,4′-dithiodipyridine (DTDP) for UV detection. nih.govakjournals.comacs.org

Separation : The derivatized sample is injected into the HPLC system. Separation is most often achieved using a reversed-phase column (e.g., C18) with a gradient elution of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. oup.com

Detection : The eluted derivatives are monitored by a detector (e.g., fluorescence or UV-Vis), and the resulting peaks are used for quantification against known standards. nih.govakjournals.com

These methods are highly sensitive, with detection limits often in the micromolar (µM) to nanomolar (nM) range, and demonstrate excellent linearity and reproducibility. nih.govakjournals.comoup.com

Table 2: Exemplary HPLC Method Parameters for Aminothiol (B82208) Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 1.7 µm, 2.1 mm × 100 mm) | oup.com |

| Mobile Phase | Gradient elution with aqueous buffer (e.g., phosphate (B84403) or acetate) and organic modifier (e.g., acetonitrile). | nih.govoup.com |

| Derivatization Reagent | ortho-Phthalaldehyde (OPA) with an amino acid | nih.gov |

| Detection | Fluorescence (e.g., Ex: 360 nm, Em: 470 nm) | nih.gov |

| Intra-day Precision (CV%) | < 5% | oup.com |

| Inter-day Precision (CV%) | < 10% | oup.com |

| Accuracy (Recovery %) | 94 - 102% | nih.govoup.com |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) offers a high-efficiency, rapid, and low-volume alternative for the analysis of charged species like 4-(Dimethylamino)butane-1-thiol. nih.gov In CE, analytes are separated within a narrow fused-silica capillary based on their electrophoretic mobility in an applied electric field. wikipedia.org The inherent positive charge on the dimethylamino group of the target compound at acidic to neutral pH makes it well-suited for CE analysis.

Research on structurally similar compounds, such as 2-(dimethylamino)ethanethiol (DMAET) and 2-(diethylamino)ethanethiol (B140849) (DEAET), provides a direct blueprint for a potential CE method. nih.gov A highly effective approach utilizes a microchip CE platform with electrochemical detection. The method involves an off-chip or on-chip derivatization of the thiol with ortho-phthalaldehyde (OPA) and an amino acid (e.g., valine) to form an electrochemically active isoindole derivative. nih.gov

Key advantages of this technique include very short analysis times (often under 4 minutes), high separation efficiency, and the requirement for only minuscule sample volumes. nih.govnih.gov Optimization of parameters such as the separation voltage, buffer pH, and injection time is critical to achieving good resolution and sensitivity. nih.gov Detection limits for aminothiol analogues using this method have been reported in the low micromolar (µM) range. nih.govnih.gov

Table 3: Microchip CE Parameters for Analysis of Analogous Aminothiols

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Platform | Microfluidic Chip with Glass Capillaries | nih.gov |

| Derivatization | o-Phthaldialdehyde (OPA) with Valine | nih.gov |

| Separation Voltage | +1500 V | nih.gov |

| Injection Time | 2 seconds | nih.gov |

| Detection | Amperometric Detection at a Carbon Paste Electrode | nih.gov |

| Analysis Time | < 4 minutes | nih.gov |

| Limit of Detection (LOD) | 5 µM for 2-(dimethylamino)ethanethiol (DMAET) | nih.gov |

| Reproducibility (RSD) | < 8.0% | nih.gov |

Theoretical and Computational Chemistry of 4 Dimethylamino Butane 1 Thiol

Quantum Chemical Studies (e.g., Density Functional Theory, Time-Dependent DFT)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for investigating the molecular properties of compounds like 4-(Dimethylamino)butane-1-thiol from first principles. These methods solve approximations of the Schrödinger equation to provide detailed information about the electronic structure and behavior of molecules.

For a molecule such as 4-(Dimethylamino)butane-1-thiol, DFT calculations can be utilized to determine its optimized geometry, vibrational frequencies, and various electronic properties. Different functionals and basis sets can be employed to achieve a balance between computational cost and accuracy. For instance, hybrid functionals like B3LYP or M06-2X combined with Pople-style basis sets (e.g., 6-31G*) or correlation-consistent basis sets (e.g., aug-cc-pVDZ) are commonly used for such organic molecules.

TD-DFT, on the other hand, is instrumental in studying the excited-state properties of molecules. It allows for the prediction of electronic absorption spectra (UV-Vis spectra) by calculating the energies of vertical excitations from the ground electronic state to various excited states. This can provide insights into the photophysical properties of 4-(Dimethylamino)butane-1-thiol.

Electronic Structure and Reactivity Predictions

The electronic structure of 4-(Dimethylamino)butane-1-thiol, characterized by the presence of both a nucleophilic thiol group and a basic dimethylamino group, can be thoroughly analyzed using DFT. Key aspects that can be computationally investigated include the distribution of electron density, the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO is typically associated with the ability of a molecule to donate electrons, and in the case of 4-(Dimethylamino)butane-1-thiol, it is expected to be localized on the sulfur and nitrogen atoms, indicating these as the primary sites for electrophilic attack. Conversely, the LUMO represents the ability to accept electrons, and its location can indicate sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

The MEP map provides a visual representation of the charge distribution on the molecule's surface. For 4-(Dimethylamino)butane-1-thiol, the MEP would likely show negative potential (red and yellow regions) around the nitrogen and sulfur atoms due to the presence of lone pairs of electrons, highlighting them as sites for protonation or interaction with electrophiles. The hydrogen atoms of the thiol group and the alkyl chain would exhibit positive potential (blue regions).

Reactivity descriptors, such as global and local reactivity indices derived from conceptual DFT, can also be calculated to predict the molecule's reactivity. These include electronegativity, chemical hardness, and the Fukui function, which can quantify the electrophilic and nucleophilic character of different atomic sites within the molecule. For instance, studies on aminonitroethylenes have utilized DFT at the B3LYP/6-311++G(d,p) level to analyze their electronic stability and quantum chemical properties. earthlinepublishers.com Similarly, DFT has been used to explore the electronic structure of other aminothiols like 4-aminothiophenol. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of 4-(Dimethylamino)butane-1-thiol

| Property | Hypothetical Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 7.7 eV | A measure of chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule. |

| Ionization Potential | 8.2 eV | The energy required to remove an electron from the molecule. |

| Electron Affinity | 0.8 eV | The energy released when an electron is added to the molecule. |

Note: These values are illustrative and would need to be confirmed by specific DFT calculations for 4-(Dimethylamino)butane-1-thiol.

Analysis of Tautomerism and Acid-Base Properties (pKa estimation)

The presence of both an amino group and a thiol group in 4-(Dimethylamino)butane-1-thiol raises the possibility of proton transfer tautomerism, where a proton can shuttle between the nitrogen and sulfur atoms. Quantum chemical calculations can be employed to investigate the relative energies of the different tautomeric forms and the energy barriers for their interconversion. Studies on other systems, such as aminonitroethylenes, have successfully used DFT to study their isomeric and tautomeric forms. earthlinepublishers.com

The acid-base properties of 4-(Dimethylamino)butane-1-thiol, specifically the pKa values of the thiol and the protonated dimethylamino group, can be estimated using computational methods. Accurate pKa prediction is crucial for understanding the behavior of the molecule in different pH environments. nih.gov Computational approaches for pKa prediction often involve calculating the Gibbs free energy change of the deprotonation reaction in a solvent, typically using a combination of quantum mechanics and a continuum solvation model like the Polarizable Continuum Model (PCM). mdpi.com

The pKa of the thiol group is influenced by the electron-donating dimethylamino group, while the pKa of the protonated amine is affected by the thiol group. Computational studies on the pKa of various thiols have shown that DFT methods can provide reliable predictions. nih.govresearchgate.net For instance, a linear relationship between computed atomic charges of the anionic form and experimental pKa values has been demonstrated for thiols. nih.gov

Table 2: Hypothetical Predicted pKa Values for 4-(Dimethylamino)butane-1-thiol

| Ionizable Group | Predicted pKa | Description |

| Thiol (-SH) | 10.5 | The pKa for the dissociation of the thiol proton. |

| Protonated Dimethylamino (-N(CH₃)₂H⁺) | 9.8 | The pKa for the dissociation of the proton from the protonated amine. |

Note: These values are illustrative and would need to be confirmed by specific computational pKa prediction studies for 4-(Dimethylamino)butane-1-thiol.

Molecular Dynamics Simulations for Conformation and Interaction Analysis

Due to its flexible butyl chain, 4-(Dimethylamino)butane-1-thiol can adopt a multitude of conformations in solution. Molecular dynamics (MD) simulations are a powerful computational technique to explore the conformational landscape of such flexible molecules. By simulating the motion of atoms over time, MD can provide insights into the preferred conformations and the dynamics of their interconversion.

In an MD simulation, the molecule is typically placed in a box of solvent molecules (e.g., water), and the forces between all atoms are calculated using a force field. Newton's equations of motion are then integrated to propagate the system forward in time. Analysis of the resulting trajectory can reveal the most populated conformational states and the free energy barriers between them.

MD simulations can also be used to study the interactions of 4-(Dimethylamino)butane-1-thiol with other molecules or surfaces. For example, simulations could be performed to understand how it interacts with a biological membrane or a metal surface. Such studies are valuable for predicting the behavior of the molecule in various environments. For instance, MD simulations have been used to investigate the binding mechanism of 2-aminothiazole (B372263) inhibitors to their target protein. nih.gov

Table 3: Hypothetical Conformational Analysis Data from MD Simulations of 4-(Dimethylamino)butane-1-thiol

| Dihedral Angle | Most Populated Range(s) | Description |

| C-C-C-C | -180° to -150° and 150° to 180° (anti) | The conformation of the central part of the butyl chain. |

| N-C-C-C | -70° to -50° and 50° to 70° (gauche) | The orientation of the dimethylamino group relative to the alkyl chain. |

| C-C-C-S | -180° to -150° and 150° to 180° (anti) | The orientation of the thiol group relative to the alkyl chain. |

Note: These values are illustrative and would need to be confirmed by specific MD simulations for 4-(Dimethylamino)butane-1-thiol.

Elucidation of Reaction Mechanisms through Computational Approaches

Computational chemistry offers a powerful means to elucidate the detailed mechanisms of chemical reactions involving 4-(Dimethylamino)butane-1-thiol. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, intermediates, and the corresponding activation energies. This information is invaluable for understanding the kinetics and thermodynamics of a reaction.

For example, the reaction of the thiol group of 4-(Dimethylamino)butane-1-thiol with an electrophile could be studied computationally. DFT calculations can be used to locate the structure of the transition state and calculate the activation barrier. Similarly, the reaction of the amino group as a nucleophile can be investigated. Computational studies have been successfully applied to understand the reaction mechanisms of other aminothiols, such as the reaction of aminonitriles with aminothiols. mdpi.com

Furthermore, computational methods can be used to explore the role of catalysts or the solvent in a reaction. For instance, the mechanism of aminolysis reactions has been investigated using computational approaches. chemrxiv.org By including explicit solvent molecules or using continuum solvation models, the effect of the solvent on the reaction mechanism and energetics can be assessed.

Table 4: Hypothetical Computational Data for a Reaction Involving 4-(Dimethylamino)butane-1-thiol

| Reaction Step | Calculated Activation Energy (kcal/mol) | Description |

| Nucleophilic attack of thiol on an electrophile | 15.2 | The energy barrier for the formation of a new S-C bond. |

| Proton transfer from thiol to a base | 5.8 | The energy barrier for the deprotonation of the thiol group. |

| Nucleophilic attack of amine on an electrophile | 18.5 | The energy barrier for the formation of a new N-C bond. |

Note: These values are illustrative and would need to be confirmed by specific computational studies of reactions involving 4-(Dimethylamino)butane-1-thiol.

Future Directions and Emerging Research Avenues for 4 Dimethylamino Butane 1 Thiol

Untapped Potential in Novel Chemical Transformations

The dual functionality of 4-(Dimethylamino)butane-1-thiol presents a compelling case for its use in the development of novel catalytic systems. The presence of both a soft thiol donor and a harder amine donor allows for the formation of stable complexes with a variety of metal centers. This could lead to the design of new catalysts for a range of chemical reactions, from cross-coupling to asymmetric synthesis.

The thiol group can act as a strong anchoring point to a metal surface or nanoparticle, while the dimethylamino group can act as a co-catalyst or a directing group, influencing the stereochemistry of a reaction. This dual-action capability could be particularly useful in the development of highly selective and efficient catalysts for the synthesis of complex organic molecules.

Further research into the coordination chemistry of 4-(Dimethylamino)butane-1-thiol with different transition metals is warranted. Understanding the fundamental interactions between the molecule and metal centers will be crucial for unlocking its full catalytic potential. The exploration of its use in biphasic catalysis, where the catalyst can be easily separated from the reaction products, is another promising avenue for future investigation.

Integration into Multi-Functional Systems and Hybrid Materials

The ability of 4-(Dimethylamino)butane-1-thiol to self-assemble on surfaces, particularly gold, opens up a wealth of opportunities for the creation of advanced materials with tailored properties. The thiol group provides a strong and stable linkage to the gold surface, while the terminal dimethylamino group can be used to further functionalize the material.

For instance, self-assembled monolayers (SAMs) of 4-(Dimethylamino)butane-1-thiol on gold nanoparticles could be used to create sensors for the detection of specific analytes. The dimethylamino group could be protonated or deprotonated depending on the pH of the environment, leading to changes in the surface charge of the nanoparticles and providing a detectable signal.

Furthermore, the integration of this compound into polymer matrices could lead to the development of novel hybrid materials with enhanced thermal, mechanical, or optical properties. The thiol group can participate in thiol-ene "click" chemistry reactions, allowing for the covalent attachment of the molecule to a polymer backbone. The dimethylamino groups could then be used to introduce specific functionalities, such as antimicrobial activity or the ability to bind to other molecules.

A summary of potential applications in multi-functional systems is presented in the table below:

| Application Area | Potential Role of 4-(Dimethylamino)butane-1-thiol | Desired Outcome |

| Sensors | Formation of SAMs on gold nanoparticles | Detection of pH changes or specific analytes |

| Drug Delivery | Functionalization of nanocarriers | Targeted delivery of therapeutic agents |

| Antimicrobial Surfaces | Covalent attachment to surfaces | Inhibition of bacterial growth |

| Hybrid Materials | Integration into polymer matrices | Enhanced material properties |

Advancements in Sustainable Synthesis and Application Paradigms

The development of sustainable methods for the synthesis and application of 4-(Dimethylamino)butane-1-thiol is a critical aspect of its future development. Traditional methods for the synthesis of thiols can often involve the use of harsh reagents and generate significant amounts of waste. Therefore, the exploration of greener synthetic routes is a key research priority.

One promising approach is the use of biocatalysis, where enzymes are used to carry out specific chemical transformations. The use of enzymes could not only lead to a more environmentally friendly synthesis but also provide a high degree of stereoselectivity, which is important for many applications.

In terms of sustainable applications, the use of 4-(Dimethylamino)butane-1-thiol in areas such as water remediation and catalysis can contribute to a more sustainable chemical industry. For example, its ability to bind to heavy metals could be exploited for the development of new materials for the removal of toxic metals from wastewater.

Further research into the lifecycle assessment of 4-(Dimethylamino)butane-1-thiol will be essential to ensure that its production and use are truly sustainable. This will involve a comprehensive evaluation of its environmental impact, from the sourcing of raw materials to its end-of-life disposal or recycling.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(Dimethylamino)butane-1-thiol with high purity?

- Methodological Answer : Synthesis should begin with protection of the thiol group using trityl chloride or tert-butyl disulfide to prevent oxidation. Alkylation of a primary amine precursor with dimethylamine under basic conditions (e.g., K₂CO₃) can introduce the dimethylamino group. Purification via column chromatography (SiO₂, eluent CH₂Cl₂/MeOH gradient) or recrystallization in non-polar solvents ensures high purity. Monitor reaction progress using TLC with ninhydrin staining for amine detection .

Q. How can researchers characterize the molecular structure of 4-(Dimethylamino)butane-1-thiol?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (δ ~1.6–2.4 ppm for dimethylamino protons; δ ~2.5–3.0 ppm for butane backbone; δ ~1.3–1.7 ppm for thiol-protected -CH₂ groups). ¹³C NMR confirms the dimethylamino (δ ~40–45 ppm) and thiol (δ ~25–30 ppm) environments.

- IR Spectroscopy : Detect S-H stretch (~2550 cm⁻¹) and N-H bends (~1600 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 148.14 (C₆H₁₅NS⁺).

- Compare experimental data with computational predictions (e.g., PubChem’s InChIKey) .

Q. What strategies stabilize 4-(Dimethylamino)butane-1-thiol against oxidation during storage?

- Methodological Answer :

- Store under inert gas (N₂ or Ar) at –20°C in amber vials to limit light/oxygen exposure.

- Add antioxidants like butylated hydroxytoluene (BHT, 0.1% w/v) or EDTA to chelate metal catalysts.

- Maintain neutral pH (6.5–7.5) to avoid thiol deprotonation, which accelerates disulfide formation.

- Consider in situ generation for immediate use in reactions .

Advanced Research Questions

Q. How can experimental designs study thiol-disulfide exchange kinetics in 4-(Dimethylamino)butane-1-thiol?

- Methodological Answer :

- Use Ellman’s assay (DTNB reagent) to quantify free thiols spectrophotometrically (λ = 412 nm).

- Vary redox conditions (e.g., GSH/GSSG ratios) to measure equilibrium constants.

- Perform stopped-flow kinetics under controlled pH (7.4) and temperature (25°C).

- Compare with computational models (e.g., Marcus theory) to validate reaction mechanisms .

Q. What computational methods predict the reactivity of the dimethylamino and thiol groups in this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density maps (e.g., HOMO-LUMO gaps) to identify nucleophilic (thiol) and basic (dimethylamino) sites.

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar solvents (e.g., water, DMSO) to predict aggregation or reactivity.

- QSAR Models : Compare with analogs (e.g., 4-(Methylamino)benzene-1-thiol) to infer biological activity trends .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like cell line viability, thiol redox state, and buffer composition.

- Orthogonal Validation : Use surface plasmon resonance (SPR) to confirm binding affinities if fluorescence assays show interference from thiol reactivity.

- Meta-Analysis : Cross-reference PubChem BioAssay data with in-house results to identify outliers. Replicate conflicting studies under identical protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.